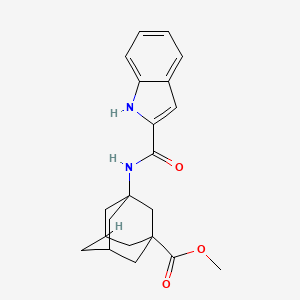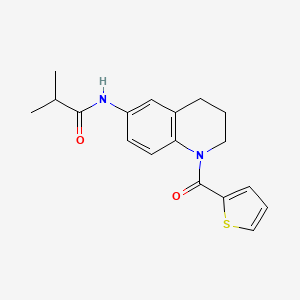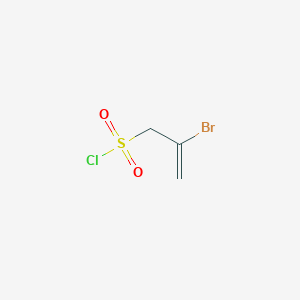
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is a synthetic compound that has gained attention due to its potential applications in scientific research. It is a derivative of adamantane, a bicyclic organic compound that has been used in the synthesis of antiviral drugs and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate are still being studied. However, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anti-cancer effects. It has also been shown to modulate the activity of other proteins, including the histone deacetylase HDAC6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate is its specificity for CK2, which allows for targeted inhibition of this protein. However, its effects on other proteins and cellular processes are still being studied, which could limit its usefulness in certain experiments. Additionally, its synthetic nature could make it more difficult to produce on a large scale compared to naturally occurring compounds.
Orientations Futures
There are several potential future directions for research involving ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal and human models. Another potential direction is the development of analogs with improved specificity or potency for CK2 inhibition. Additionally, studies are needed to further elucidate its effects on other proteins and cellular processes.
Méthodes De Synthèse
The synthesis of ((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate involves the reaction of adamantane-1-carboxylic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 1H-indole-2-carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Applications De Recherche Scientifique
((1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate has potential applications in scientific research due to its ability to modulate the activity of certain proteins. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis. Inhibition of CK2 has been proposed as a potential therapeutic strategy for cancer and other diseases.
Propriétés
IUPAC Name |
methyl 3-(1H-indole-2-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19(25)20-8-13-6-14(9-20)11-21(10-13,12-20)23-18(24)17-7-15-4-2-3-5-16(15)22-17/h2-5,7,13-14,22H,6,8-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBDTYTDYNWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s,5R,7S)-methyl 3-(1H-indole-2-carboxamido)adamantane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)
![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)
![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)